molecular formula C13H17N3O3 B1397926 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane CAS No. 892491-96-2

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane

Cat. No.: B1397926
CAS No.: 892491-96-2
M. Wt: 263.29 g/mol
InChI Key: RXNBFXGPYBPOCL-UHFFFAOYSA-N
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Description

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane is a chemically synthesized derivative based on the 1,4-diazepane scaffold, a structure of high significance in medicinal chemistry . This compound is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans. The 1,4-diazepane core is a key heterocyclic framework in pharmaceuticals, most famously forming the structural basis of benzodiazepine drugs, which act as positive allosteric modulators of the GABA_A receptor in the central nervous system . While the specific biological activity of this acetyl and nitrophenyl-substituted analog requires empirical determination, its structure suggests potential as a valuable intermediate or building block for constructing more complex molecules. Researchers can utilize this compound in the synthesis of novel chemical libraries for high-throughput screening against various biological targets. The electron-withdrawing nitroaromatic group may make it a candidate for developing probes or precursors for targets like bromodomain-containing proteins, given the research interest in creating small molecules that can degrade or inhibit such targets . Its research applications extend to serving as a model compound in methodological studies for developing new synthetic routes to functionalized diazepane derivatives, an area of active investigation in organic chemistry . The presence of the acetyl group offers a handle for further chemical modifications, allowing researchers to explore structure-activity relationships and optimize the compound for specific investigational purposes.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-11(17)14-7-2-8-15(10-9-14)12-3-5-13(6-4-12)16(18)19/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNBFXGPYBPOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

One classical method involves the nucleophilic substitution of 4-nitro-substituted aryl halides with 1,4-diazepane or its derivatives. The 4-nitrophenyl group is introduced by displacement of a halogen (commonly fluorine or chlorine) on a 4-nitro-substituted aromatic precursor.

  • Typical Conditions: Heating 1,4-diazepane with 4-fluoro-1-nitrobenzene or similar aryl halides in polar aprotic solvents such as dimethylacetamide (DMA) or tetrahydrofuran (THF) with a base like pyridine or N-ethyl-N,N-diisopropylamine.
  • Reaction Time and Temperature: Extended reflux periods (e.g., 12 to 168 hours) at elevated temperatures (around 100–110 °C) are common to achieve satisfactory conversion.
  • Yield: Reported yields vary widely depending on conditions, from moderate (14%) to high (up to 95%) when optimized.

Palladium-Catalyzed α-Arylation

An alternative and more modern approach utilizes palladium-catalyzed cross-coupling reactions to introduce the 4-nitrophenyl substituent onto the diazepane ring.

  • Catalysts and Ligands: Pd(t-Bu3P)2 combined with ligands such as XPhos have been shown effective.
  • Bases: Cesium carbonate (Cs2CO3) is preferred for optimal reaction rates and conversions.
  • Solvents: 1,4-Dioxane is superior to DMF, toluene, or THF for this reaction.
  • Reaction Conditions: Refluxing under nitrogen atmosphere for 0.5 to 24 hours.
  • Advantages: High conversions (up to 99%) and shorter reaction times compared to SNAr methods.
  • Example Reaction: Arylation of N,N-disubstituted diazepane with 1-iodo-3-nitrobenzene under optimized Pd-catalyzed conditions.

Acetylation of the Diazepane Nitrogen

Once the 4-(4-nitrophenyl)-1,4-diazepane intermediate is obtained, acetylation at the 1-position nitrogen is performed to yield 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane.

  • Reagents: Acetyl chloride or acetic anhydride are commonly used acetylating agents.
  • Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to scavenge the generated acid.
  • Temperature: Room temperature to mild heating (25–60 °C).
  • Purification: The product is purified by column chromatography or recrystallization.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield Range Notes
1 Nucleophilic Aromatic Substitution 1,4-diazepane + 4-fluoro-1-nitrobenzene, pyridine, THF, reflux 12–168 h 14–95% Longer reaction times, moderate to high yield with optimization
1 Pd-Catalyzed α-Arylation Pd(t-Bu3P)2, XPhos, Cs2CO3, 1,4-dioxane, reflux 0.5–24 h Up to 99% Faster, high conversion, requires Pd catalyst and ligand
2 Acetylation Acetyl chloride or acetic anhydride, base, DCM or THF, RT to 60 °C High (typically >90%) Standard acetylation protocols applied to intermediate

Detailed Research Findings and Analysis

  • Nucleophilic Aromatic Substitution: The substitution reaction benefits from the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack. The choice of solvent and base significantly impacts the reaction rate and yield. Prolonged heating compensates for the relatively lower nucleophilicity of the diazepane nitrogen.

  • Palladium-Catalyzed Arylation: The use of bulky phosphine ligands (e.g., t-Bu3P) and the base Cs2CO3 in 1,4-dioxane solvent provides an efficient catalytic system for the α-arylation of cyclic amines like diazepane derivatives. This method avoids the use of toxic reagents such as sodium cyanide and allows milder conditions with better selectivity and yield.

  • Acetylation Step: The acetylation is straightforward and well-documented in the literature for similar nitrogen-containing heterocycles, with no significant side reactions reported under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The 1,4-diazepane core is a versatile pharmacophore, with substituents dictating receptor selectivity and metabolic stability. Below is a structural and functional comparison with key analogs:

Compound Name Substituents Key Features
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane 1-Acetyl, 4-(4-nitrophenyl) Polar nitro group enhances electron-withdrawing effects; acetyl may reduce metabolic oxidation.
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 1-(Pyrazolyl), 3-chlorophenyl High selectivity for 5-HT7R; reduces self-grooming in Shank3 transgenic mice.
1-(Pyridin-3-yl)-1,4-diazepane 1-(Pyridin-3-yl) Binds nicotinic acetylcholine receptors via classical pharmacophore; faces complementary subunit.
1-(4-tert-Butylbenzoyl)-1,4-diazepane 1-(4-tert-Butylbenzoyl) Bulky tert-butyl group enhances lipophilicity; potential CB2 agonist activity.
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane 1-(Diphenylmethyl) Diphenylmethyl group increases steric hindrance; synthesized via benzhydryl intermediates.

Receptor Selectivity and Binding Affinity

  • 5-HT7 Receptor Selectivity :
    The 3-chlorophenyl-pyrazolyl analog (Ki = 8.2 nM) exhibits superior 5-HT7R binding and G-protein biased antagonism compared to acetyl-nitrophenyl derivatives, which lack reported serotonin receptor activity.
  • Cannabinoid Receptors: Unsubstituted 1,4-diazepanes show potent CB2 agonism (EC50 < 10 nM), but the acetyl-nitrophenyl derivative’s bulky substituents may hinder receptor engagement.

Metabolic Stability

  • 1,4-Diazepanes with electron-withdrawing groups (e.g., nitro) generally exhibit lower metabolic stability due to increased susceptibility to hepatic oxidation. However, acetyl substitution in this compound may mitigate this by blocking reactive sites.
  • Optimized CB2 agonists (e.g., tert-butylbenzoyl derivatives) achieve microsomal stability (t1/2 > 60 min) via steric shielding of metabolically labile positions.

Key Research Findings

  • Structural-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : Nitro substituents enhance binding to polar receptor pockets but reduce metabolic stability.
    • Steric Effects : Bulky groups (e.g., tert-butyl) improve receptor selectivity and pharmacokinetic profiles.
  • QSAR Models : Quantum chemical descriptors (e.g., polarizability, HOMO-LUMO gaps) correlate with antimicrobial activity in 1,4-diazepane-piperidine hybrids, suggesting predictive utility for optimizing acetyl-nitrophenyl derivatives.

Biological Activity

1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting significant findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a diazepane ring substituted with an acetyl group and a nitrophenyl moiety. This structural configuration is crucial for its interaction with biological targets.

Antithrombotic Properties

Research has demonstrated that diazepane derivatives can act as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. A study reported that compounds similar to this compound displayed significant fXa inhibitory activity, with some derivatives achieving IC50 values as low as 6.8 nM. This suggests that modifications to the diazepane structure can enhance antithrombotic efficacy without prolonging bleeding time .

Case Studies

Case Study 1: Synthesis and Evaluation
A series of studies synthesized various diazepane derivatives, including those with nitrophenyl substitutions. These compounds were evaluated for their biological activities, particularly focusing on their interactions with fXa. The results indicated that structural variations significantly impacted their inhibitory potency, highlighting the importance of molecular design in drug development .

Case Study 2: In Vivo Studies
In vivo studies involving animal models assessed the efficacy of diazepane derivatives in inflammatory diseases. Compounds exhibiting high affinity for sEH were shown to alleviate symptoms in models of arthritis and pancreatitis, suggesting that this compound may have similar therapeutic potential .

Data Table: Biological Activity Summary

Compound Target IC50 (nM) Activity Reference
This compoundFactor Xa6.8Antithrombotic
Diazepane Derivative AsEHVariesAnti-inflammatory
Diazepane Derivative BInflammatory MarkersSignificant ReductionAnalgesic

Q & A

Q. How is 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane synthesized, and what are the key reaction steps involved?

The synthesis typically involves two main steps:

Aryl Coupling : Reacting 1,4-diazepane with a 4-nitrophenyl halide (e.g., 4-nitrophenyl bromide) under nucleophilic substitution conditions. Catalysts like K₂CO₃ or KI in polar aprotic solvents (e.g., DMF) facilitate this step .

Acetylation : Introducing the acetyl group via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to protect the secondary amine .
Purification often employs column chromatography (e.g., silica gel or alumina) with gradients of chloroform/methanol .

Advanced Synthesis

Q. What challenges arise in regioselectively introducing the 4-nitrophenyl group, and how can they be addressed?

Competing reactions at alternative nitrogen sites in the diazepane ring can lead to regioisomers. Strategies include:

  • Protection/Deprotection : Temporarily blocking reactive amines with groups like Boc (tert-butoxycarbonyl) before aryl coupling .
  • Steric Control : Using bulky substituents or directing groups to favor coupling at the desired position .
    Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) improves yield and selectivity .

Basic Characterization

Q. Which spectroscopic methods confirm the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), acetyl methyl (δ 2.1–2.3 ppm), and diazepane ring protons (δ 2.5–3.5 ppm) .
  • MS (ESI+) : Molecular ion peaks at m/z 290.1 ([M+H]⁺) and fragmentation patterns consistent with the acetyl and nitrophenyl groups .
  • IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

Advanced Characterization

Q. How can NMR ambiguities from diazepane ring flexibility be resolved?

Conformational dynamics cause signal broadening. Solutions include:

  • Variable Temperature NMR : Cooling to −40°C reduces ring flipping, sharpening signals .
  • 2D Techniques : HSQC and COSY correlate proton environments, aiding assignment .
  • Deuterated Solvents : CD₃OD or DMSO-d₆ stabilize specific conformers .

Basic Biological Activity

Q. What assays evaluate the biological activity of this compound?

  • Receptor Binding Assays : Radioligand displacement studies for dopamine D3 or κ-opioid receptors .
  • Enzyme Inhibition : Testing against T-type calcium channels or Rho-associated kinases (ROCK) using patch-clamp or kinase activity assays .
  • Cellular Viability : MTT assays in neuronal or cancer cell lines to assess cytotoxicity .

Advanced Biological Activity

Q. How does the 4-nitrophenyl group influence receptor affinity compared to other substituents?

The electron-withdrawing nitro group enhances binding to hydrophobic pockets in receptors like D3, increasing affinity by 2–5× compared to chlorophenyl or methyl analogs. However, it may reduce solubility, necessitating pharmacokinetic optimization (e.g., prodrug strategies) .

Data Contradictions

Q. Why do reported synthetic yields vary, and how can reproducibility be improved?

Discrepancies (e.g., 38–69% yields ) stem from:

  • Impurity of Reagents : Trace moisture in solvents or aryl halides reduces efficiency.
  • Chromatography Variability : Batch-dependent silica gel activity affects purification .
    Standardizing reagent quality (≥99% purity) and pre-activating silica gel (120°C, 2 hr) enhances reproducibility .

Safety Considerations

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Storage : −20°C under inert gas (N₂ or Ar) to prevent degradation .
    No acute toxicity data exist, but analogous diazepanes show LD₅₀ > 500 mg/kg in rodents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane
Reactant of Route 2
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1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane

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